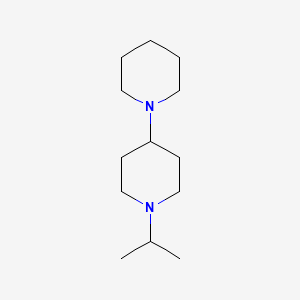![molecular formula C14H16N4O2S B5682134 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine](/img/structure/B5682134.png)
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine, also known as PPS, is a chemical compound with potential applications in scientific research. It is a pyrazine-based compound that has been synthesized and studied for its various biochemical and physiological effects.
作用机制
The exact mechanism of action of 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine is not fully understood, but it is believed to act on multiple pathways in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine also modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has been shown to have various biochemical and physiological effects in animal models. It can increase the expression of antioxidant enzymes and reduce oxidative stress, which is a major contributor to neurodegeneration. 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine also reduces inflammation and improves mitochondrial function, which can improve cellular energy production. Additionally, 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has been shown to increase neurogenesis, the process of generating new neurons in the brain.
实验室实验的优点和局限性
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various effects in animal models. However, there are also some limitations to using 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine in lab experiments. It is not well studied in humans, and its safety profile is not fully understood. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine. One area of interest is its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is its potential for treating depression and anxiety disorders. More research is needed to understand the exact mechanism of action and to determine the safety and efficacy of 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine in humans. Finally, 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has potential applications in other areas of research such as cancer and cardiovascular disease, and further studies are needed to explore these areas.
合成方法
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine can be synthesized through a multistep process involving the reaction of 4-bromoaniline with pyrrolidine and subsequent coupling with pyrazine-2-carboxylic acid. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has also been studied for its potential to treat depression and anxiety disorders.
属性
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-14-10-16-13(9-17-14)11-3-5-12(6-4-11)21(19,20)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPKABGLXQQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)
![4-{[(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]non-7-yl]methyl}-N-methylbenzamide](/img/structure/B5682060.png)

![2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5682073.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682094.png)
![2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)

![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5682135.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)